3-Methyl-2-phenylquinoline-4-carboxylic acid
Overview
Description
3-Methyl-2-phenylquinoline-4-carboxylic acid is a chemical compound with the linear formula C17H13NO2 . It has a molecular weight of 263.299 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2-phenylquinoline-4-carboxylic acid is represented by the linear formula C17H13NO2 . This indicates that the molecule is composed of 17 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of 3-Methyl-2-phenylquinoline-4-carboxylic acid is 263.29 . The compound should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
2-Phenyl-quinoline-4-carboxylic acid derivatives, which include 3-Methyl-2-phenylquinoline-4-carboxylic acid, have been synthesized and evaluated for their antibacterial properties .
Methods of Application
The compounds were synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .
Results or Outcomes
The antibacterial activities of these compounds against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), as well as one strain of methicillin-resistant Staphylococcus aureus (MRSA) bacteria were evaluated . Some compounds displayed good antibacterial activity against Staphylococcus aureus .
Anticancer Application
Specific Scientific Field
This application is in the field of Cancer Research and Medicinal Chemistry .
Summary of the Application
2-Phenylquinoline-4-carboxylic acid derivatives have been studied as novel Histone Deacetylase Inhibitors (HDACs), which are potential therapeutic targets in the development of anticancer drugs .
Methods of Application
In total, 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .
Results or Outcomes
Active compound D28 and its analog D29 exhibited significant HDAC3 selectivity against HDAC1, 2, 3, and 6 . Induction of G2/M cell cycle arrest and promotion of apoptosis make important contributions to the anticancer effects of molecule D28 .
Anti-Inflammatory Application
Specific Scientific Field
This application is in the field of Pharmacology and Medicinal Chemistry .
Summary of the Application
Phenylquinoline-4-carboxylic acid derivatives, including 3-Methyl-2-phenylquinoline-4-carboxylic acid, have been studied for their anti-inflammatory activities .
Results or Outcomes
While specific results or outcomes are not detailed in the sources available, the compounds are highlighted for their potential as promising drug candidates due to their anti-inflammatory activities .
Analgesic Application
Specific Scientific Field
This application is in the field of Pharmacology and Medicinal Chemistry .
Summary of the Application
3-Methyl-2-phenylquinoline-4-carboxylic acid has been used for its analgesic effects, providing relief from various types of pain such as arthritis, neuralgia, back pain, gout, and headaches .
Results or Outcomes
While specific results or outcomes are not detailed in the sources available, the compound is used for its analgesic effects, providing relief from various types of pain .
Antifungal Application
Specific Scientific Field
This application is in the field of Pharmacology and Medicinal Chemistry .
Summary of the Application
Phenylquinoline-4-carboxylic acid derivatives, including 3-Methyl-2-phenylquinoline-4-carboxylic acid, have been studied for their antifungal activities .
Results or Outcomes
While specific results or outcomes are not detailed in the sources available, the compounds are highlighted for their potential as promising drug candidates due to their antifungal activities .
Antimalarial Application
Specific Scientific Field
This application is in the field of Pharmacology and Medicinal Chemistry .
Summary of the Application
3-Methyl-2-phenylquinoline-4-carboxylic acid has been used for its antimalarial effects, providing relief from malaria .
Results or Outcomes
While specific results or outcomes are not detailed in the sources available, the compound is used for its antimalarial effects, providing relief from malaria .
properties
IUPAC Name |
3-methyl-2-phenylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-15(17(19)20)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVACLAZDFXWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350108 | |
Record name | 3-methyl-2-phenylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-phenylquinoline-4-carboxylic acid | |
CAS RN |
43071-45-0 | |
Record name | 3-methyl-2-phenylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 43071-45-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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